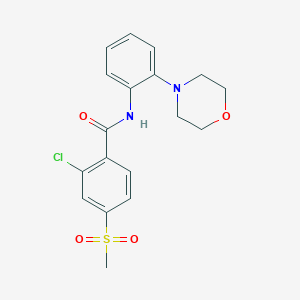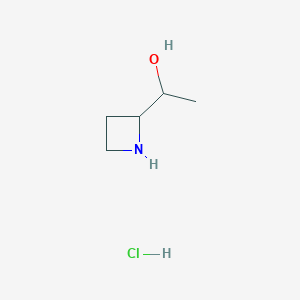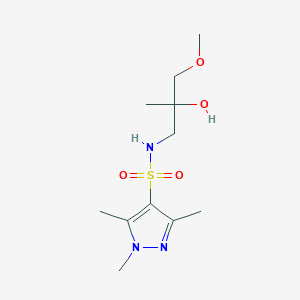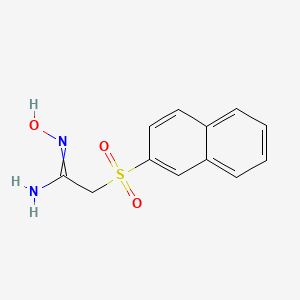![molecular formula C15H16F2N6O2 B2968392 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1174869-32-9](/img/structure/B2968392.png)
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic compound known for its potential in various scientific and industrial applications. Its complex structure, featuring a difluoromethyl group, a pyrazol ring, and a triazolo[1,5-a]pyrimidine scaffold, makes it a subject of interest in medicinal and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions:
Step 1: : Formation of the triazolo[1,5-a]pyrimidine core. This usually involves the cyclization of suitable starting materials under acidic or basic conditions.
Step 2: : Introduction of the difluoromethyl group via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Step 3: : Attachment of the pyrazol ring through coupling reactions, such as Suzuki or Stille couplings, utilizing palladium catalysts.
Step 4: : Final condensation with propanoic acid under mild heating conditions to form the complete structure.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness:
Batch Process: : Involves careful control of reaction conditions in large reactors, ensuring consistency and quality.
Flow Chemistry: : Continuous flow reactors can be employed for certain steps to enhance reaction rates and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the pyrazol or propanoic acid moieties.
Reduction: : Reduction reactions can modify the triazolo[1,5-a]pyrimidine core or the difluoromethyl group.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: : Modified structures with additional ketone or aldehyde functionalities.
Reduction: : Compounds with altered triazolo[1,5-a]pyrimidine or difluoromethyl groups.
Substitution: : Diverse derivatives with potential increased activity or stability.
Applications De Recherche Scientifique
The compound has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and material science research.
Biology: : Functions as a probe in biochemical assays and molecular biology studies.
Medicine: : Potential therapeutic agent, particularly in targeting specific pathways in disease models.
Industry: : Utilized in the development of agrochemicals and specialty polymers.
Mécanisme D'action
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or activating their function.
Pathways: : Interference with key biochemical pathways, such as signal transduction or metabolic processes, leading to desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid derivatives: : Differ in functional groups attached to the core structure.
Other triazolo[1,5-a]pyrimidine compounds: : Similar core structure but different substituents, affecting their chemical and biological properties.
Pyrazolyl derivatives: : Compounds featuring a pyrazol ring but different scaffolds, resulting in varied applications.
Uniqueness
Structural Diversity: : The combination of difluoromethyl, pyrazol, and triazolo[1,5-a]pyrimidine motifs makes this compound uniquely versatile.
Activity Profile: : Distinct binding affinity and activity in biochemical assays set it apart from structurally similar compounds.
And there you have it, a deep dive into the intriguing world of this compound. Got more scientific curiosities to explore?
Propriétés
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N6O2/c1-3-22-8(2)9(7-18-22)10-6-11(14(16)17)23-15(19-10)20-12(21-23)4-5-13(24)25/h6-7,14H,3-5H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUESTZFVISYRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2968312.png)



![N-[4-({4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2968316.png)


![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)


![3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2968326.png)
![(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968327.png)


